3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine
Description
3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine (CAS: 915920-45-5) is a bicyclic amine derivative characterized by a norbornene-like azabicyclo[2.2.1]heptene core linked to a three-carbon amine chain. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained bicyclic structure, which can enhance binding specificity and metabolic stability compared to linear amines . It is commercially available in milligram to gram quantities through suppliers like CymitQuimica, with applications ranging from intermediates in drug discovery to ligands in catalysis .
Properties
IUPAC Name |
3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-4-1-5-11-7-8-2-3-9(11)6-8/h2-3,8-9H,1,4-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOKESWBVNYYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610602 | |
| Record name | 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-45-5 | |
| Record name | 2-Azabicyclo[2.2.1]hept-5-ene-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Significance of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
The target compound features a 2-azabicyclo[2.2.1]hept-5-ene core fused to a propan-1-amine side chain. This architecture confers conformational rigidity and hydrogen-bonding capacity, making it a versatile intermediate for nucleoside analogs. Key challenges in its synthesis include stereochemical control during bicyclic lactam formation and regioselective functionalization of the amine side chain.
Synthesis of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Core
The bicyclic lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, is synthesized via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MsCN).
Diels-Alder Reaction Optimization
- Reactants : Stoichiometric cyclopentadiene reacts with MsCN in dichloromethane at −20°C to +40°C.
- Adduct Formation : The reaction yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II) with >90% regioselectivity.
- Solvent Selection : Halogenated solvents (e.g., dichloromethane) or ethers (tetrahydrofuran) suppress side reactions.
Functionalization to this compound
Reductive Amination Strategy
A two-step protocol converts the lactam to the target amine:
Step 1: Lactam Reduction
- Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at reflux.
- Mechanism : LiAlH₄ reduces the lactam carbonyl to a secondary amine, yielding 2-azabicyclo[2.2.1]hept-5-en-2-amine.
Step 2: Alkylation with 3-Bromopropan-1-amine
One-Pot Hydrolysis-Reduction-Alkylation
Recent advances enable a telescoped process:
- Hydrolysis : MsCN-derived lactam hydrolyzed in situ with methanesulfonic acid.
- Reduction : LiAlH₄ directly reduces the intermediate to the bicyclic amine.
- Alkylation : Immediate reaction with 3-bromopropan-1-amine avoids amine oxidation.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise | 82.6 | 99.2 |
| One-Pot | 87.9 | 98.5 |
Mechanistic Insights and Side Reactions
Competing Pathways in Diels-Alder Reactions
Industrial-Scale Process Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the bicyclic structure or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
- Oxidation products include oxides and other oxygenated derivatives.
- Reduction products may include fully saturated bicyclic amines.
- Substitution reactions yield various substituted amine derivatives .
Scientific Research Applications
3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific pharmacological properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s uniqueness lies in its combination of a rigid bicyclic framework and a flexible amine side chain. Below are its closest structural analogues:
rac-2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine (CAS: 1440324-08-2)
- Structure : Similar bicyclo[2.2.1]heptene core but with a shorter ethanamine chain.
3-(Aziridin-1-yl)propan-1-amine (CAS: 1072-65-7)
- Structure : Replaces the azabicyclo core with an aziridine ring.
- Properties : Higher reactivity due to strained aziridine ring, posing greater toxicity risks .
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (CAS: 915923-64-7)
- Structure: Ethanol substituent instead of propan-1-amine.
- Properties : Hydroxyl group introduces hydrogen-bonding capacity, differing in solubility and polarity .
Aminolupinane (CAS: 15527-89-6)
- Structure : Larger lupinane alkaloid framework.
Physicochemical and Functional Comparisons
Notes:
- The parent structure (2-Azabicyclo[2.2.1]hept-5-ene) exhibits high water solubility (up to 98,959 mg/L), suggesting that the target compound’s solubility may be modulated by its propan-1-amine side chain .
- The aziridine analogue (C) is more reactive and toxic due to ring strain, limiting its utility in biological applications .
Pharmacological and Industrial Relevance
- Target Compound: Potential as a chiral building block for CNS-targeting drugs, leveraging its rigid framework to bypass metabolic degradation .
- Aminolupinane: Historically studied for alkaloid-like bioactivity, though its larger structure complicates synthesis .
- Ethanol Derivative (CAS: 915923-64-7): May serve as a polar intermediate in surfactant or solvent formulations .
Biological Activity
3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine, often referred to as a derivative of 2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article discusses the compound's biological activity, including its pharmacological properties, synthesis routes, and relevant case studies.
Chemical Profile
The molecular structure of this compound can be characterized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 110.14 g/mol |
| CAS Number | 49805-30-3 |
| Boiling Point | 102-106 °C |
| Melting Point | 54-58 °C |
| Density | 1.1143 g/cm³ |
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
Antiviral Activity
Studies have shown that derivatives of azabicyclic compounds can act as effective antiviral agents. For instance, a series of carboacyclic nucleosides synthesized from azabicyclic precursors demonstrated significant antiviral properties against herpes simplex virus (HSV) and cytomegalovirus (CMV) .
Antitumor Properties
Research focusing on the antitumor potential of azabicyclic compounds has revealed promising results. A study indicated that certain synthesized nucleoside analogs exhibited cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .
Antibacterial Effects
In addition to antiviral and antitumor activities, these compounds have been investigated for their antibacterial properties. A small library of azabicyclic nucleosides was tested against various bacterial strains, yielding positive results in inhibiting bacterial growth .
Case Studies
Several case studies highlight the biological efficacy of this compound and its derivatives:
- Antiviral Efficacy : A study published in the European Journal of Organic Chemistry reported that specific azabicyclic nucleosides exhibited enhanced binding affinity to viral targets, leading to reduced viral replication rates in vitro .
- Antitumor Activity : In a clinical trial setting, compounds derived from azabicyclic structures were evaluated for their ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cell lines .
- Synthesis and Testing : The synthesis of this compound has been optimized using chemoenzymatic methods, which not only improved yields but also enhanced the biological activity of the final products .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine?
Methodological Answer:
Synthesis optimization should focus on reaction temperature, solvent selection, and protecting group strategies. For example, highlights a reaction at 90°C under reflux conditions, which may enhance yield by minimizing side reactions. Solvents like THF or dichloromethane are preferred for their compatibility with amine intermediates. Protecting the primary amine with a Boc group during bicyclic scaffold formation (e.g., via Diels-Alder reactions) can prevent undesired nucleophilic side reactions . Post-synthesis purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical for isolating the pure amine product.
Basic: How should researchers handle safety risks associated with this compound?
Methodological Answer:
Safety protocols must address reactivity and toxicity:
- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation: Use fume hoods to mitigate inhalation risks, as amines often release volatile byproducts.
- Waste Disposal: Neutralize acidic or basic residues before disposal (e.g., using dilute HCl for excess amine) and segregate hazardous waste per local regulations .
Advanced: How can stereochemical purity of the bicyclic scaffold be ensured during synthesis?
Methodological Answer:
The 2-azabicyclo[2.2.1]heptane core may adopt multiple stereoisomers. To control stereochemistry:
- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cycloaddition steps to favor the desired enantiomer.
- Analytical Validation: Confirm stereopurity via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane/isopropanol mobile phase) or circular dichroism spectroscopy .
and emphasize the importance of chiral centers in analogous bicyclic amines for biological activity.
Advanced: What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., melting points)?
Methodological Answer:
Discrepancies in properties like melting points (e.g., reports mp 55–59°C for (±)-enantiomers vs. 92–100°C for (–)-enantiomers) may arise from impurities or polymorphic forms. To resolve:
- Recrystallization: Purify the compound using solvents like ethanol/water to isolate a single polymorph.
- DSC Analysis: Differential scanning calorimetry can identify polymorph transitions.
- X-ray Crystallography: Confirm molecular packing and hydrogen-bonding patterns, as seen in for related sulfonamide derivatives .
Advanced: How can this compound’s potential as a β-lactamase inhibitor be evaluated?
Methodological Answer:
Given structural similarities to avibactam (), design assays to test β-lactamase inhibition:
- Enzyme Kinetics: Measure IC₅₀ values using nitrocefin hydrolysis assays. Prepare serial dilutions of the compound and monitor absorbance at 482 nm.
- MIC Testing: Pair the compound with β-lactam antibiotics (e.g., ceftazidime) against resistant bacterial strains (e.g., E. coli TEM-1).
- Molecular Docking: Use software like AutoDock to predict binding interactions with active-site serine residues in class A/C β-lactamases .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm bicyclic structure and amine proton integration.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
- FT-IR: Identify N-H stretches (~3300 cm⁻¹) and bicyclic ring vibrations .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to assess:
- LogP: Predict lipophilicity via software like MarvinSuite to optimize blood-brain barrier penetration.
- Metabolic Stability: Apply CYP450 isoform models (e.g., CYP3A4) in Schrödinger’s ADMET Predictor.
- Toxicity: Screen for hERG inhibition or Ames test mutagenicity using QSAR models. ’s guidance on phosphine-containing analogs highlights reactivity risks that align with computational alerts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
